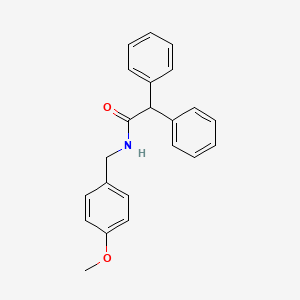

N-(4-methoxybenzyl)-2,2-diphenylacetamide

CAS No.: 5946-20-3

Cat. No.: VC10400038

Molecular Formula: C22H21NO2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5946-20-3 |

|---|---|

| Molecular Formula | C22H21NO2 |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide |

| Standard InChI | InChI=1S/C22H21NO2/c1-25-20-14-12-17(13-15-20)16-23-22(24)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,23,24) |

| Standard InChI Key | SJDQDPPMVSPTIZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide, reflects its three primary components:

-

A diphenylacetyl group () providing steric bulk and aromatic interactions.

-

A 4-methoxybenzyl group () introducing electron-donating methoxy substituents.

-

An amide linkage () enabling hydrogen bonding and structural rigidity .

The SMILES notation (COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3) and InChIKey (SJDQDPPMVSPTIZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.13 g/cm³ | |

| Boiling Point | 557.8°C at 760 mmHg | |

| Refractive Index | 1.594 | |

| Flash Point | 291.2°C | |

| Vapor Pressure | 1.77 × 10⁻¹² mmHg at 25°C |

The high boiling point and low vapor pressure suggest stability under standard conditions, while the refractive index aligns with aromatic-rich structures .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves coupling 2,2-diphenylacetic acid with 4-methoxybenzylamine using activating agents like carbodiimides (e.g., DCC or EDC) or phosphonium salts (e.g., BOP). A representative protocol includes:

-

Dissolving 2,2-diphenylacetic acid (1.0 equiv) and 4-methoxybenzylamine (1.1 equiv) in anhydrous dichloromethane.

-

Adding N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and HBTU (1.05 equiv) at 0°C.

-

Stirring at room temperature for 12–24 hours, followed by aqueous workup and chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 7.25–7.15 (m, 10H, diphenyl), 6.85 (d, J = 8.4 Hz, 2H, methoxyphenyl), 4.35 (s, 2H, -CH₂-NH-), and 3.79 (s, 3H, -OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 170.2 (C=O), 159.1 (C-OCH₃), 140.5–126.8 (aromatic carbons), and 55.2 (OCH₃) .

Infrared (IR) Spectroscopy

Prominent absorptions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume